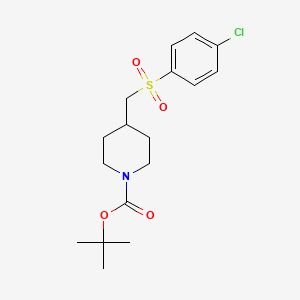

tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a sulfonylmethyl moiety linked to a 4-chlorophenyl aromatic ring. This compound likely serves as an intermediate in the synthesis of pharmaceuticals or agrochemicals, leveraging its sulfonyl group for stability and functionalization .

Properties

IUPAC Name |

tert-butyl 4-[(4-chlorophenyl)sulfonylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQGZWDMDLUAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120868 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-56-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzene sulfonyl chloride with tert-butyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while oxidation or reduction could lead to various sulfonyl derivatives .

Scientific Research Applications

tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Halogen Substitution Effects

- Bromine vs. Chlorine: The brominated analog (C₁₇H₂₄BrNO₄S, MW 418.36) exhibits a higher molecular weight and enhanced van der Waals interactions compared to the target compound’s chlorine substituent. Bromine’s larger atomic radius may influence crystal packing or binding affinity in target applications .

- Trifluoromethyl Group: The triflate-containing analog (C₁₂H₂₀F₃NO₅S) introduces a highly electron-withdrawing group, making it a reactive intermediate in Suzuki couplings or SN2 reactions, unlike the stable sulfonyl group in the target compound .

Heterocycle and Substituent Position

- Piperidine vs. Pyrrolidine: Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces ring flexibility and alters steric effects. For example, the pyrrolidine analog (C₁₆H₂₂ClNO₄S) may exhibit restricted conformational freedom, impacting its interaction with biological targets .

Functional Group Variations

- Sulfonyl vs. Carbamoyl Urea: The carbamoyl urea analog (C₁₆H₂₂ClN₃O₃) replaces the sulfonyl group with a urea linkage, enhancing hydrogen-bond donor capacity. This modification could improve solubility in polar solvents but reduce metabolic stability .

- Boc vs. Methyl Ester : The methyl ester analog lacks the Boc group, simplifying deprotection steps but offering less control over amine reactivity during synthesis .

Biological Activity

Chemical Structure and Properties

tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate, with the CAS number 1289388-56-2, is a compound characterized by its sulfonyl group and piperidine core. Its molecular formula is and it has a molecular weight of approximately 368.89 g/mol. The compound features a tert-butyl ester at the piperidine's 1-position, which contributes to its solubility and reactivity in biological systems.

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzene sulfonyl chloride with tert-butyl 4-piperidinecarboxylate in the presence of a base such as triethylamine, using dichloromethane as a solvent. This method allows for the formation of the desired product under controlled conditions to ensure high yield and purity.

The biological activity of tert-butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also modulate cellular pathways involved in signal transduction and metabolic processes, making it a candidate for therapeutic applications .

Pharmacological Studies

Recent studies have indicated that this compound exhibits potential as an inhibitor of certain enzymes related to metabolic pathways. For instance, it has been evaluated for its effects on trace amine-associated receptors (TAARs), which are implicated in various neurological functions. In vitro assays demonstrated that compounds similar to tert-butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate can activate TAAR1, leading to modulation of dopamine and serotonin pathways, which are critical in treating disorders like schizophrenia .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study highlighted the compound's potential against Mycobacterium tuberculosis, showcasing its role in inhibiting bacterial growth with minimal cytotoxicity to host cells. The minimum inhibitory concentration (MIC) was found to be between 6.3 to 23 µM, indicating promising antibacterial properties .

- Modulation of Neurotransmitter Systems : In another study focusing on neuropharmacology, tert-butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate was shown to influence neurotransmitter release through its action on TAARs, suggesting its utility in developing treatments for mood disorders .

Comparative Biological Activity

The biological activity of tert-butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate can be compared with other similar compounds:

| Compound Name | Target Activity | MIC (µM) | Notes |

|---|---|---|---|

| tert-Butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate | Antimicrobial | 8.0 | Effective against various bacterial strains |

| tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Enzyme Inhibition | N/A | Shows promise in metabolic pathway modulation |

| tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate | Neurotransmitter Modulation | N/A | Potential use in treating neurological disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonamide coupling reactions. For example, sulfonyl chloride intermediates may react with piperidine derivatives under inert atmospheres (e.g., nitrogen). Key steps include dissolving precursors in dichloromethane (DCM) and using trifluoroacetic acid (TFA) for deprotection, followed by purification via column chromatography .

- Critical Parameters : Reaction temperature (room temperature to 40°C), solvent polarity, and stoichiometric ratios of reagents (e.g., sulfonyl chloride:piperidine derivative ≈ 1:1.1). Yield optimization requires monitoring via TLC (Rf ~0.83 in ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 7.4–7.6 ppm for 4-chlorophenyl protons) and ¹³C NMR (δ 80–85 ppm for carbamate carbonyl).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 359.87 .

Q. What safety protocols are mandatory during handling and storage?

- Handling : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Avoid water contact (risk of decomposition) and ensure ventilation to prevent inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Stability data indicate no decomposition under inert conditions for ≥12 months .

Advanced Research Questions

Q. How does the sulfonylmethyl group influence the compound’s reactivity in PROTACs (Proteolysis-Targeting Chimeras)?

- Mechanistic Insight : The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions in PROTAC linker design. For example, it participates in SN2 reactions with thiols or amines to form covalent adducts targeting E3 ligases .

- Experimental Design : Test reactivity via kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) and monitor intermediates via LC-MS. Compare with non-sulfonylated analogs to isolate sulfonyl contributions .

Q. What strategies resolve contradictions in reported toxicity data for sulfonamide-containing piperidine derivatives?

- Data Analysis : Cross-reference in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) with in silico predictions (e.g., QSAR models). Discrepancies may arise from impurity profiles (e.g., residual TFA from synthesis) or assay conditions (e.g., serum protein interference) .

- Mitigation : Reproduce studies using HPLC-purified samples (>98% purity) and standardized cell culture protocols (e.g., 10% FBS in DMEM, 37°C/5% CO₂) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug delivery applications?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.